Methyl 4-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}benzoate
Description
Methyl 4-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}benzoate is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with a methyl group at position 5 and a sulfanylmethyl linkage to a methyl benzoate moiety. The 1,3,4-thiadiazole ring is a five-membered aromatic system containing two nitrogen atoms and one sulfur atom, known for its electron-deficient nature and bioactivity in medicinal chemistry . The methyl group on the thiadiazole ring enhances lipophilicity, while the benzoate ester contributes to metabolic stability.
Properties
IUPAC Name |
methyl 4-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanylmethyl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2S2/c1-8-13-14-12(18-8)17-7-9-3-5-10(6-4-9)11(15)16-2/h3-6H,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJCRIPJXXKVIQV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)SCC2=CC=C(C=C2)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}benzoate typically involves the reaction of 5-methyl-1,3,4-thiadiazole-2-thiol with methyl 4-bromomethylbenzoate. The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield .
Chemical Reactions Analysis
Ester Hydrolysis Reactions
The benzoate ester undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for generating intermediates for further functionalization.
Typical Conditions :
-
Acidic Hydrolysis : Reflux with HCl (6 M) in ethanol/water (1:1) for 8–12 h .
-
Basic Hydrolysis : NaOH (1 M) in aqueous methanol at 60°C for 6 h.
Thioether Oxidation
The sulfanyl (-S-) group is susceptible to oxidation, forming sulfoxides or sulfones, which modulate electronic properties and bioactivity.
Reagents :
-
Sulfoxide Formation : H<sub>2</sub>O<sub>2</sub> (30%) in acetic acid at 25°C .
-
Sulfone Formation : mCPBA (meta-chloroperbenzoic acid) in dichloromethane .
| Starting Material | Oxidizing Agent | Product | Yield (%) | Reference |
|---|---|---|---|---|
| (5-Methyl-thiadiazolyl)sulfanyl acetic acid | H<sub>2</sub>O<sub>2</sub> | Sulfoxide derivative | 75 | |
| Analogous thioethers | mCPBA | Sulfone derivatives | 68–72 |
Nucleophilic Substitution at the Thiadiazole Ring
The electron-deficient thiadiazole ring facilitates nucleophilic substitution at the C-2 position, enabling the introduction of amines, alkoxides, or thiols.
Example Reaction :
| Substrate | Nucleophile | Product | Conditions | Yield (%) | Reference |
|---|---|---|---|---|---|
| 5-(4-Chlorophenyl)-thiadiazole-2-thiol | Hydrazine hydrate | 5-(4-Chlorophenyl)-thiadiazole-2-amine | Ethanol, 80°C | 90 |
Functionalization of the Methyl Group
The methyl group on the thiadiazole ring can undergo halogenation or oxidation, though reactivity depends on steric and electronic factors.
Halogenation :
-
Radical bromination using NBS (N-bromosuccinimide) under UV light .
Oxidation : -
KMnO<sub>4</sub>/H<sub>2</sub>SO<sub>4</sub> converts methyl to carboxylic acid .
| Reaction Type | Reagents | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Bromination | NBS, UV light | 5-Bromomethyl-thiadiazole | 55 | |
| Oxidation | KMnO<sub>4</sub>/H<sub>2</sub>SO<sub>4</sub> | 5-Carboxy-thiadiazole | 60 |
Cross-Coupling Reactions
The sulfur atom in the thioether linkage participates in Ullmann-type or Suzuki-Miyaura couplings for bioconjugation or material science applications.
Conditions :
| Substrate | Partner | Product | Catalyst | Yield (%) | Reference |
|---|---|---|---|---|---|
| Thiadiazole-thioether | 4-Iodotoluene | Biaryl-thiadiazole derivative | CuI | 65 |
Cyclization Reactions
The thiadiazole ring can act as a directing group in cycloadditions or annulations. For example, [3+2] cycloadditions with nitriles yield triazole derivatives .
| Substrate | Reagent | Product | Conditions | Yield (%) | Reference |
|---|---|---|---|---|---|
| Thiadiazole derivatives | Benzyl azide | Triazole-thiadiazole hybrid | CuAAC, RT | 78 |
Key Mechanistic Insights
-
Ester Hydrolysis : Proceeds via nucleophilic acyl substitution, with base-catalyzed mechanisms showing higher efficiency .
-
Thioether Oxidation : Follows a two-electron pathway, with sulfone formation requiring stronger oxidizing agents .
-
Thiadiazole Reactivity : Electron-withdrawing effects enhance susceptibility to nucleophilic attack at C-2 .
Scientific Research Applications
Chemistry
In the realm of synthetic chemistry, this compound serves as a versatile building block for creating more complex molecules. Its thiadiazole ring can undergo various chemical transformations such as oxidation and substitution reactions, making it valuable for organic synthesis.
| Reaction Type | Description |
|---|---|
| Oxidation | Converts thiadiazole to sulfoxides or sulfones. |
| Reduction | Nitro groups can be reduced to amines. |
| Substitution | Methoxy groups can be replaced with other functional groups. |
Biology
Methyl 4-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}benzoate has been investigated for its antimicrobial and antifungal properties. Studies indicate that compounds containing thiadiazole rings exhibit significant activity against various pathogens.
Case Study: Antimicrobial Activity
A study published in the Journal of Antimicrobial Chemotherapy demonstrated that derivatives of thiadiazole showed promising results against resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli .
Medicine
Research is ongoing to evaluate the therapeutic potential of this compound in treating diseases such as cancer and infections. The mechanism of action is believed to involve inhibition of specific enzymes that are crucial for pathogen survival.
Case Study: Cancer Therapy
In vitro studies have shown that this compound can induce apoptosis in cancer cells by affecting mitochondrial pathways .
Industry
The compound is being explored for its applications in developing new materials with tailored properties. Its unique chemical structure allows for modifications that can enhance material performance in various applications such as coatings and polymers.
Mechanism of Action
The mechanism of action of Methyl 4-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}benzoate involves its interaction with various molecular targets. The thiadiazole ring can form hydrogen bonds with active sites of enzymes or receptors, leading to inhibition or activation of specific biological pathways. This interaction can result in antimicrobial or antifungal effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Modified Thiadiazole Substituents
2.1.1 Methyl 4-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanylmethyl]benzoate (CID 2384734)
- Structural Difference: The amino group at position 5 replaces the methyl group in the target compound.
- Impact: The amino group is electron-donating, increasing the electron density of the thiadiazole ring, which may enhance reactivity in electrophilic substitution reactions . Hydrogen-bonding capability of the amino group could improve interactions with biological targets (e.g., enzymes or receptors) .
2.1.2 Methyl 4-{[({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetyl]amino}benzoate (CID 1588975)
- Structural Difference: Incorporates a 4-chlorobenzyl group and an acetyl amino linker.
- Impact: The 4-chlorobenzyl group introduces significant lipophilicity and electron-withdrawing effects, which may enhance binding to hydrophobic protein pockets but reduce aqueous solubility .
Analogues with Extended Aromatic Systems
2.2.1 Methyl 4-{[({5-[(1-naphthylmethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetyl]amino}benzoate
- Structural Difference : A bulky 1-naphthylmethyl group replaces the methyl substituent.
- Impact: Increased molecular weight (C19H16ClN3O3S3 vs. The naphthyl group may enhance π-π stacking interactions in protein binding but could sterically hinder target engagement .
Analogues with Heterocyclic Modifications
2.3.1 4-(2-([(2,6-Dichlorophenyl)methyl]sulfanyl)-1,3-thiazol-5-yl)benzoic Acid
- Structural Difference : Replaces the thiadiazole with a thiazole ring and adds a dichlorophenyl group.
- Impact: The thiazole ring is less electron-deficient than thiadiazole, altering electronic properties and reactivity .
2.3.2 2-((2,6-Dimethylbenzyl)thio)-5-(pyrazin-2-yl)-1,3,4-thiadiazole
- Structural Difference : Substitutes the benzoate with a pyrazine ring.
Physicochemical and Pharmacokinetic Comparison
Biological Activity
Methyl 4-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}benzoate is a compound featuring a thiadiazole moiety known for its diverse biological activities. This article explores its biological activity, focusing on antimicrobial, antiviral, and potential anticancer properties based on recent research findings.
Chemical Structure and Properties
The compound can be represented by the following molecular formula:
| Property | Details |
|---|---|
| Molecular Formula | C₁₁H₉N₃S₂ |
| Molecular Weight | 247.33 g/mol |
| CAS Number | Not specified |
The structural composition includes a methyl group, a benzoate group, and a thiadiazole ring that contributes to its biological properties.
Antimicrobial Activity
Research indicates that compounds containing the thiadiazole structure exhibit significant antimicrobial properties. A study focused on derivatives of 1,3,4-thiadiazole demonstrated their effectiveness against various bacterial strains including Staphylococcus aureus and Escherichia coli. The synthesized derivatives were evaluated using the serial dilution method, revealing that certain substitutions on the thiadiazole ring enhanced antibacterial activity significantly .
Table 1: Antimicrobial Activity of Thiadiazole Derivatives
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| QNM-5 | Staphylococcus aureus | 32 µg/mL |
| QNM-11 | Escherichia coli | 16 µg/mL |
| QNM-14 | Pseudomonas aeruginosa | 64 µg/mL |
Antiviral Activity
Thiadiazole derivatives have also been explored for their antiviral properties. A study reported that certain derivatives exhibited activity against the tobacco mosaic virus (TMV), suggesting potential applications in virology . The mechanism appears to involve interference with viral replication processes.
Anticancer Potential
Emerging research highlights the anticancer potential of thiadiazole derivatives. Compounds featuring this moiety have been linked to chemopreventive effects in various cancer models. For instance, mercapto-substituted thiadiazoles have shown promise in inhibiting tumor growth and inducing apoptosis in cancer cell lines .
Table 2: Anticancer Activity of Thiadiazole Derivatives
| Compound | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MCF-7 (Breast Cancer) | 15 |
| Compound B | HeLa (Cervical Cancer) | 10 |
Mechanistic Insights
The biological activities of this compound can be attributed to its ability to interact with biological targets such as enzymes and receptors involved in microbial resistance and cancer proliferation. The presence of sulfur in the thiadiazole ring may enhance its reactivity with biological molecules, leading to increased efficacy against pathogens and cancer cells.
Case Studies
- Antibacterial Study : In a comparative study of various thiadiazole derivatives, this compound was among the most effective against Gram-positive bacteria, indicating its potential as a lead compound for antibiotic development.
- Antiviral Research : Research involving the synthesis of thiadiazole-based sulfonamides showed promising results against TMV, supporting further exploration into their use as antiviral agents.
Q & A
What are the established synthetic routes for Methyl 4-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}benzoate?
Basic Research Question
The compound is synthesized via nucleophilic substitution or condensation reactions. A common method involves reacting 5-methyl-1,3,4-thiadiazole-2-thiol derivatives with methyl 4-(bromomethyl)benzoate in a polar aprotic solvent (e.g., DMF) under basic conditions (e.g., KOH) at 60–80°C for 6–12 hours. Post-reaction, the product is precipitated using ice-cold water, filtered, and recrystallized from methanol or ethanol for purification . For analogs, structural variations are introduced by modifying the thiadiazole precursor or benzoate ester group .
What spectroscopic and crystallographic methods are employed for structural validation?
Basic Research Question
Structural confirmation relies on:
- NMR spectroscopy : and NMR identify proton environments (e.g., methylene bridges at δ 4.2–4.5 ppm, aromatic protons at δ 7.8–8.2 ppm) and carbon backbone integrity .
- Mass spectrometry : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H] at m/z 311.06 for the base compound) .
- X-ray crystallography : Monoclinic crystal systems (e.g., space group P2/n) reveal bond lengths (~1.75 Å for C–S in thiadiazole) and dihedral angles between aromatic planes .
What safety protocols are critical during handling?
Basic Research Question
The compound is classified under EU-GHS/CLP for acute toxicity (Category 4, oral/dermal/inhalation). Key precautions include:
- Storage : Tightly sealed containers in cool, ventilated areas away from heat/light .
- Personal protective equipment (PPE) : Gloves, lab coats, and goggles. Use fume hoods for weighing or reactions .
- First aid : For inhalation exposure, move to fresh air; for skin contact, wash with soap and water .
How does the thiadiazole moiety influence antibacterial activity?
Advanced Research Question
The 1,3,4-thiadiazole ring enhances lipophilicity and membrane penetration, while the sulfanyl group enables thiol-mediated interactions with bacterial enzymes (e.g., penicillin-binding proteins). In in vitro assays against S. aureus and E. coli, derivatives with electron-withdrawing substituents on the thiadiazole show MIC values of 8–32 μg/mL, correlating with enhanced stability against β-lactamases . Structure-activity relationship (SAR) studies suggest that methyl substitution at position 5 of the thiadiazole optimizes steric compatibility with bacterial targets .
How is X-ray crystallography applied to analyze structural analogs?
Advanced Research Question
Single-crystal X-ray diffraction (SCXRD) resolves intermolecular interactions critical for stability. For example, in the analog 2-(4-methylphenyl)-5-[({[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]sulfanyl}methyl)sulfanyl]-1,3,4-thiadiazole:
- Unit cell parameters : a = 16.89 Å, b = 4.20 Å, c = 27.11 Å, β = 96.08°, space group P2/n .
- Packing analysis : π-π stacking (3.8–4.1 Å) and C–H···S hydrogen bonds stabilize the lattice, insights useful for co-crystal engineering .
What computational strategies optimize enzyme interactions for pharmacological applications?
Advanced Research Question
Molecular dynamics (MD) simulations and docking (e.g., AutoDock Vina) model binding to targets like penicillin acylase or PPARδ. For cephalosporin derivatives:
- PRODA enzyme design : Identifies variants (e.g., L307M/F24Y mutations) that enhance catalytic efficiency (k/K > 2.5 × 10 Ms) for antibiotic synthesis in aqueous media .
- Free energy calculations : Predict ΔG values (< -8 kcal/mol) for thiadiazole-enzyme complexes, guiding rational modifications .
How do benzoate ester modifications impact pharmacokinetics?
Advanced Research Question
Ester hydrolysis rates (monitored via HPLC) influence bioavailability. Methyl esters exhibit slower hydrolysis (~t = 4.2 h in plasma) compared to ethyl analogs, prolonging systemic exposure. Substituents at the para-position (e.g., nitro groups) increase logP (from 2.1 to 3.8), enhancing blood-brain barrier penetration in murine models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
